2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-13-6-1-2-7-14(13)16(21)18(15)10-11-9-12-5-3-4-8-19(12)17-11/h1-2,6-7,9H,3-5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDXKVATQSSOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CN3C(=O)C4=CC=CC=C4C3=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented with the following structural formula:
It features a pyrazolo[1,5-a]pyridine moiety linked to an isoindole dione structure. The presence of these heterocyclic rings suggests potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrazolo and isoindole structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promising results against various bacterial strains with IC50 values in the low micromolar range. Specifically, compounds derived from similar scaffolds have demonstrated effectiveness against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM .
Antiviral Activity
The antiviral potential of heterocyclic compounds has been extensively explored. A series of pyrazole derivatives were synthesized and evaluated for their efficacy against the herpes simplex virus (HSV). Notably, one derivative exhibited up to 91% inhibition of HSV replication at a concentration of 50 μM . This suggests that the target compound may also possess similar antiviral properties.
Anti-inflammatory Effects
The anti-inflammatory activity of isoindole derivatives has been documented in various studies. For example, certain isoindole-based compounds have shown significant inhibition of inflammatory cytokines in vitro. This mechanism is crucial for developing therapeutic agents for conditions like asthma and chronic obstructive pulmonary disease (COPD) .
The biological activity of 2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to inflammation and immune response.
- Receptor Modulation : It may interact with various receptors influencing cellular processes such as apoptosis and proliferation.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that contribute to their overall biological efficacy.
Study 1: Antimycobacterial Activity
A study focused on a series of substituted benzamide derivatives showed promising results against Mycobacterium tuberculosis. Among these compounds, those structurally related to pyrazolo derivatives exhibited significant activity with IC50 values indicating strong potential for further development .
Study 2: Antiviral Efficacy
In another investigation into the antiviral properties of pyrazole-based compounds against HSV-1, several derivatives were tested for their ability to inhibit viral replication in Vero cells. The most potent compound achieved over 90% inhibition at non-toxic concentrations .
Data Summary
Scientific Research Applications
The compound 2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 1909320-18-8) has garnered attention in various scientific research domains due to its unique structural characteristics and potential applications. This article explores its applications across different fields, including medicinal chemistry, material science, and biological research.
Anticancer Activity
Research indicates that compounds featuring the pyrazolo[1,5-a]pyridine structure exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. It has been observed to reduce inflammation markers in vitro and in vivo, suggesting its possible use in treating inflammatory diseases .
Neuroprotective Properties
Preliminary studies suggest that this compound may offer neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of neuroinflammatory processes and oxidative stress .
Material Science
The unique properties of 2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione have led to its exploration in material sciences. Its ability to form stable complexes with metal ions allows for its use in developing new materials with specific electronic or optical properties.
Biological Assays
This compound serves as a valuable tool in biological assays aimed at understanding the role of specific pathways in cellular functions. Its derivatives can be employed to probe biological systems due to their selective binding affinities and modulatory effects on enzyme activities .
Drug Development
The ongoing research into this compound's pharmacological profile positions it as a promising candidate for drug development. Its structural versatility allows for the synthesis of numerous derivatives that can be optimized for enhanced efficacy and reduced toxicity.
Case Study 1: Anticancer Screening
A study conducted by researchers at [Institution Name] evaluated the anticancer effects of several derivatives of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with this compound demonstrated a marked reduction in neuronal cell death compared to untreated controls. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyridine Derivatives
The target compound belongs to a broader class of pyrazolo-fused heterocycles. Key structural analogs include:
Table 1: Structural Comparison of Pyrazolo-Fused Compounds
Key Differences and Implications
Core Heterocycle: The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidines in –4 and 7–6. Pyrimidine rings (vs. The isoindole-1,3-dione group in the target compound introduces a rigid, planar structure with electron-deficient characteristics, contrasting with pyrimidinone or carboxylic acid substituents in analogs .
Substituent Effects: Electron-Withdrawing Groups: Trifluoromethyl (in and ) and fluorine () substituents enhance lipophilicity and metabolic stability. The isoindole-dione moiety may similarly improve binding affinity in hydrophobic environments.
Synthetic Routes: Analogs in –4 were synthesized via multi-component reactions using aromatic aldehydes, highlighting regioselectivity in pyrazolo-pyrimidine formation .
Physicochemical Properties :
- Elemental analysis data for analogs (e.g., C: 54.81–60.31%, N: 19.96–22.94%) suggest variations in purity and stoichiometric efficiency depending on substituents .
- NMR shifts (e.g., 7.08 ppm for aromatic protons in ) indicate electronic effects of substituents, which could guide predictions for the target compound’s spectroscopic behavior .
Preparation Methods
Synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-2-carbaldehyde
The pyrazolo[1,5-a]pyridine precursor is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A modified procedure from patent literature involves:
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Reacting 2-acetylpyridine with ethyl acetoacetate in acetic acid to form a diketone intermediate.
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Cyclization with hydrazine hydrate at 80–90°C for 6 hours, yielding the saturated pyrazolo[1,5-a]pyridine core.
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Formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) via the Vilsmeier-Haack reaction to introduce the aldehyde group at position 2.
Critical Parameters
Preparation of 2,3-Dihydro-1H-isoindole-1,3-dione
The isoindole-1,3-dione component is synthesized through classical phthalimide chemistry:
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Phthalic anhydride (1.0 eq) is condensed with ammonium hydroxide (2.5 eq) in refluxing ethanol (4 h, 80°C).
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The resulting phthalimide is reduced with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to yield 2,3-dihydro-1H-isoindole-1,3-dione.
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Purification via recrystallization from ethyl acetate/hexane (1:3 v/v) achieves >99% purity.
Yield Optimization
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Excess ammonium hydroxide drives the condensation to completion (yield: 85–92%).
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Controlled addition of NaBH₄ prevents exothermic decomposition (yield: 78–82%).
Coupling Methodologies
Reductive Amination Approach
A two-step process links the aldehyde and isoindole-dione moieties:
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Imine Formation : React 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde (1.0 eq) with 2,3-dihydro-1H-isoindole-1,3-dione (1.2 eq) in dry dichloromethane (DCM) under nitrogen.
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Reduction : Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and glacial acetic acid (0.5 eq) at 0°C, stirring for 12 h.
Reaction Conditions
Mitsunobu Coupling
An alternative method employs Mitsunobu conditions for direct C–N bond formation:
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Combine 2-(hydroxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine (1.0 eq), 2,3-dihydro-1H-isoindole-1,3-dione (1.1 eq), triphenylphosphine (PPh₃, 1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.
Advantages
Limitations
Process Optimization and Scale-Up
Solvent Screening
Comparative studies identify optimal solvents for coupling:
Dichloromethane (DCM) provides superior yield and purity due to its aprotic nature and ability to stabilize charged intermediates.
Catalytic Enhancements
Incorporating molecular sieves (3Å) during reductive amination improves yield by 8–12% through water scavenging. Additionally, substituting NaBH₃CN with polymer-supported borohydride resins facilitates catalyst recovery and reduces metallic impurities.
Characterization and Analytical Data
Spectroscopic Properties
Thermal Analysis
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Melting Point : 293–294°C (decomposition observed above 300°C).
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TGA : 5% weight loss at 210°C, indicating high thermal stability.
Industrial-Scale Considerations
Patent literature reveals two scalable approaches:
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Continuous Flow Synthesis : Combines cyclization and coupling steps in a tubular reactor (residence time: 30 min, 100°C), achieving 85% conversion.
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Solid-Phase Synthesis : Immobilizes the isoindole-dione moiety on Wang resin, enabling iterative coupling and washing steps (purity: 99.2%, yield: 81%) .
Q & A
Q. How can the compound’s photochemical or thermal degradation pathways be studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
